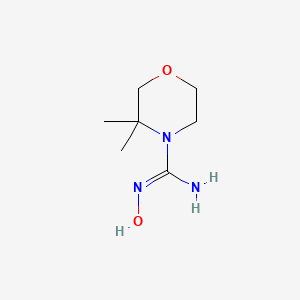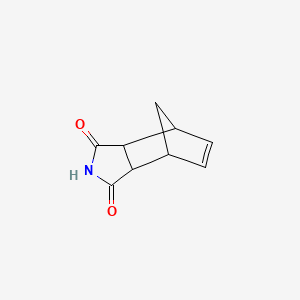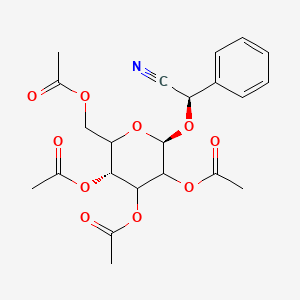
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an amino acid derivative, followed by cyclization to form the thiazolidine ring. The Boc protecting group is then introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Acidic or basic conditions can be employed to remove or replace the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce deprotected amines or modified thiazolidine rings.
科学研究应用
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The Boc protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
相似化合物的比较
Similar Compounds
- (s)-Boc-5,5-dimethyl-1,3-thiazolidine-2-carboxylic acid
- (s)-Boc-4,4-dimethyl-1,3-thiazolidine-4-carboxylic acid
- (s)-Boc-5-methyl-1,3-thiazolidine-4-carboxylic acid
Uniqueness
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the specific substitution pattern on the thiazolidine ring, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also adds to its versatility in synthetic applications, allowing for selective deprotection and functionalization.
属性
CAS 编号 |
112898-19-8 |
|---|---|
分子式 |
C₁₁H₁₉NO₄S |
分子量 |
261.34 |
IUPAC 名称 |
(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m0/s1 |
SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)


